molecular formula C24H26ClN3O5S B2989814 ethyl 4-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate CAS No. 686744-18-3

ethyl 4-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)acetyl)piperazine-1-carboxylate

Cat. No. B2989814
CAS RN: 686744-18-3
M. Wt: 504
InChI Key: BJWJYVREKJFWRQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains a sulfonyl group (-SO2-), a piperazine ring, and an ester group (carboxylate). These functional groups could potentially give this compound a variety of interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. For example, the indole group could potentially be synthesized using the Fischer indole synthesis, a well-known method for creating indole rings .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The indole and piperazine rings would give the molecule a rigid, cyclic structure, while the sulfonyl and ester groups could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The indole ring is aromatic and relatively stable, but can be made to react under certain conditions. The sulfonyl group could potentially be reduced to a sulfide group, and the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the exact arrangement of its functional groups would all play a role. For example, the presence of the sulfonyl and ester groups could make the compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Characterization

Novel Carbazole Derivatives

Sharma et al. (2014) focused on synthesizing novel carbazole derivatives with potential antibacterial, antifungal, and anticancer activities. Starting with carbazole and through several reactions including with ethyl chloroacetate, a series of derivatives were synthesized, characterized by UV, FT-IR, 1H-NMR, MS spectral studies, and evaluated for their biological activities. Among these, some compounds showed significant activity against Human Breast Cancer Cell Line MCF-7 (Sharma, Kumar, & Pathak, 2014).

Bifunctional Sulfonamide-Amide Derivatives

Abbavaram and Reddyvari (2013) reported the synthesis of bifunctional sulfonamide-amide derivatives, which demonstrated significant in vitro antibacterial and antifungal activities. These derivatives were synthesized from 4-methyl benzoic acid and chlorosulfonic acid, leading to ethyl-4-(3-(chlorosulfonyl)-4-methylbenzoyl)piperazine-1-carboxylate and further treatment with various anilines (Abbavaram & Reddyvari, 2013).

Biological Evaluation

Antimicrobial and Anticancer Properties

The research extends to the evaluation of synthesized compounds for their antimicrobial and anticancer properties. For example, compounds have been found to exhibit significant activity against bacterial and fungal strains, as well as specific cancer cell lines, showcasing the potential of these derivatives in developing new therapeutic agents.

Analytical Derivatization in Liquid Chromatography

Wu et al. (1997) synthesized a sulfonate reagent for analytical derivatization in liquid chromatography, highlighting the chemical versatility and application of these compounds in analytical methodologies. The reagent improved the detection sensitivity for certain analytes, demonstrating the compound's utility beyond biological applications (Wu et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper safety precautions should always be taken when handling chemical substances .

Future Directions

The future directions for research on this compound could potentially be very broad, depending on its properties and applications. It could be studied further for its potential uses in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

ethyl 4-[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O5S/c1-2-33-24(30)27-13-11-26(12-14-27)23(29)17-34(31,32)22-16-28(21-10-6-4-8-19(21)22)15-18-7-3-5-9-20(18)25/h3-10,16H,2,11-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWJYVREKJFWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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